molecular formula C18H18ClFN4O2 B10772984 N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

Cat. No. B10772984
M. Wt: 376.8 g/mol
InChI Key: RAFVKOLBEOKYJW-SFHVURJKSA-N
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Description

Example 98 (WO2011020806) is a chemical compound known for its role as a beta-secretase 2 inhibitor. Beta-secretase 2 is an enzyme involved in the cleavage of amyloid precursor protein, which is significant in the context of Alzheimer’s disease research .

Preparation Methods

The synthetic routes and reaction conditions for Example 98 (WO2011020806) are detailed in the patent WO2011020806. The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Example 98 (WO2011020806) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Example 98 (WO2011020806) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in the study of enzyme inhibition, particularly beta-secretase 2, which is relevant to Alzheimer’s disease research.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Example 98 (WO2011020806) involves the inhibition of beta-secretase 2. This enzyme is responsible for the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides. By inhibiting beta-secretase 2, Example 98 (WO2011020806) reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Example 98 (WO2011020806) can be compared with other beta-secretase inhibitors, such as:

    Example 97: Another beta-secretase inhibitor with a different chemical structure.

    Example 99: A compound with similar inhibitory effects but different pharmacokinetic properties.

The uniqueness of Example 98 (WO2011020806) lies in its specific binding affinity and selectivity for beta-secretase 2, making it a valuable tool in Alzheimer’s disease research .

properties

Molecular Formula

C18H18ClFN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C18H18ClFN4O2/c1-10-5-11(19)7-22-16(10)17(25)23-12-3-4-14(20)13(6-12)18(2)9-26-8-15(21)24-18/h3-7H,8-9H2,1-2H3,(H2,21,24)(H,23,25)/t18-/m0/s1

InChI Key

RAFVKOLBEOKYJW-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(COCC(=N3)N)C)Cl

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COCC(=N3)N)C)Cl

Origin of Product

United States

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